CeMMEC1

Übersicht

Beschreibung

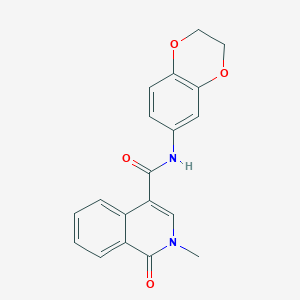

CeMMEC1 (N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide) is an N-methylisoquinolinone derivative that selectively inhibits the second bromodomain (BD2) of TATA-box binding protein-associated factor 1 (TAF1), a critical transcriptional coactivator in the TFIID complex. It exhibits high affinity for TAF1-BD2 with a dissociation constant (Kd) of 1.8 µM and an inhibitory concentration (IC50) of 0.9 µM .

Additionally, it enhances the reactivation of latent HIV-1 in combination with JQ-1, a BET inhibitor, highlighting its role in virology . Its physicochemical properties include a molecular weight of 336.3 g/mol, purity >98%, and availability in various formulations (e.g., 10 mM DMSO solutions, 1–100 mg powder) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Optimization

Core Heterocyclic Framework Construction

The isoquinolinone moiety of CeMMEC1 is synthesized via cyclization of N-methylated precursors. Starting with 4-carboxyisoquinoline, methylation at the 2-position is achieved using methyl iodide under basic conditions (e.g., potassium carbonate in dimethylformamide) . The resultant 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is isolated via recrystallization from ethanol/water (yield: 78–85%) . Concurrently, the 1,4-benzodioxan-6-amine subunit is prepared by reducing 6-nitro-1,4-benzodioxane with hydrogen gas over a palladium catalyst, followed by purification through silica gel chromatography .

Amide Coupling and Final Assembly

The critical amide bond formation between the isoquinolinone carboxylic acid and benzodioxan amine employs N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane . Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 12 hours at room temperature. Post-reaction, the crude product is washed with sodium bicarbonate and brine, then purified using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) . Final yields for this step range from 65% to 72% .

Table 1: Key Reaction Parameters for this compound Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Isoquinoline Methylation | CH3I, K2CO3, DMF, 50°C, 6h | 78–85 | ≥95 |

| Benzodioxan Amine Prep | H2/Pd-C, EtOH, rt, 24h | 90 | ≥98 |

| Amide Coupling | DIC, HOBt, DCM, rt, 12h | 65–72 | ≥97 |

Chemical Characterization and Structural Validation

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. The ¹H NMR (400 MHz, DMSO-d6) spectrum exhibits characteristic signals: δ 8.45 (s, 1H, isoquinolinone H-3), 7.95 (d, J = 8.0 Hz, 1H, H-5), and 4.25–4.30 (m, 4H, benzodioxan OCH2) . High-resolution mass spectrometry (HRMS) validates the molecular formula C19H16N2O4 with an observed [M+H]⁺ peak at m/z 337.1189 (calculated: 337.1184) .

Purity and Solubility Specifications

This compound is supplied as a white crystalline solid with a purity ≥98% by HPLC . Solubility tests indicate full dissolution in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM, while aqueous solubility is limited to <0.1 mg/mL . Stability studies confirm no degradation after 36 months at –20°C under anhydrous conditions .

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 336.35 g/mol | HRMS |

| Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |

| LogP | 2.8 ± 0.2 | Shake-flask |

| λmax (UV-Vis) | 274 nm (ε = 12,500 M⁻¹cm⁻¹) | Spectrophotometry |

Purification and Formulation Protocols

Chromatographic Purification

Crude this compound is purified using preparative HPLC with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). A gradient from 20% B to 80% B over 30 minutes achieves baseline separation, with fractions analyzed by LC-MS for identity confirmation . Lyophilization yields the final product as a free base.

Stock Solution Preparation

For biological assays, this compound is dissolved in DMSO to create 10 mM stock solutions, aliquoted, and stored at –20°C. Serial dilutions in culture media ensure final DMSO concentrations ≤0.1% .

Table 3: Standard Stock Solution Formulation

| Desired Concentration | Volume of DMSO (mL) per 1 mg |

|---|---|

| 1 mM | 2.97 |

| 5 mM | 0.59 |

| 10 mM | 0.30 |

Analytical and Functional Validation

Binding Affinity Assessment

TAF1 bromodomain binding is quantified using homogeneous time-resolved fluorescence (HTRF). This compound displaces a biotinylated acetylated peptide (IC50 = 1.2 ± 0.3 μM) in assays containing 5 nM TAF1-GST and 50 nM peptide . Specificity profiling against BRD4 bromodomains shows no significant interaction (IC50 > 100 μM) .

Cellular Activity Confirmation

In THP-1 leukemia cells, this compound (10 μM) synergizes with JQ1 (500 nM) to reduce viability by 68% (MTT assay) . Live-cell imaging confirms chromatin relocalization of BRD4 within 6 hours, validating target engagement .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CeMMEC1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen chemischen Eigenschaften zu erhalten.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu oxidierten Isochinolinon-Derivaten führen, während die Reduktion zu reduzierten Isochinolinon-Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

CeMMEC1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um die Wechselwirkungen zwischen Bromodomänen und acetylierten Lysinen an Histonen zu untersuchen.

Biologie: Untersucht die Rolle von Bromodomänen-haltigen Proteinen bei der Genexpression und der Chromatin-Remodellierung.

Medizin: Erforscht potenzielle therapeutische Anwendungen in der Krebsbehandlung durch das gezielte Ansprechen von BRD4 und TAF1.

Industrie: Wird bei der Entwicklung neuer Medikamente und epigenetischer Modulatoren eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Hemmung der Bromodomäne von BRD4 und die Bindung mit hoher Affinität an TAF1. Diese Hemmung stört die Wechselwirkung zwischen BRD4 und acetylierten Lysinen an Histonen, was zu einer veränderten Genexpression und Transkriptionsregulation führt. Die Verbindung beeinflusst auch den Transkriptionsinitiationsprozess durch die Modulation der TAF1-Aktivität .

Ähnliche Verbindungen:

CPI-169: Ein potenter und selektiver Inhibitor von EZH2.

Menin-MLL Inhibitor 29: Hemmt die Wechselwirkung zwischen Menin- und MLL-Proteinen.

GSK2801: Ein Acetyl-Lysin-kompetitiver Inhibitor von BAZ2A- und BAZ2B-Bromodomänen.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner dualen inhibitorischen Wirkungen auf BRD4 und TAF1, was es zu einem wertvollen Werkzeug für die Untersuchung der epigenetischen Regulation und Transkriptionskontrolle macht. Seine hohe Affinität zu mehreren Bromodomänen unterscheidet es von anderen Inhibitoren, die nur bestimmte Bromodomänen ansprechen .

Wirkmechanismus

CeMMEC1 exerts its effects by inhibiting the bromodomain of BRD4 and binding with high affinity to TAF1. This inhibition disrupts the interaction between BRD4 and acetylated lysines on histones, leading to altered gene expression and transcriptional regulation. The compound also affects the transcription initiation process by modulating TAF1 activity .

Vergleich Mit ähnlichen Verbindungen

Below is a comparative analysis of CeMMEC1 with structurally or functionally analogous compounds, emphasizing targets, mechanisms, and applications.

Table 1: Comparative Analysis of this compound and Similar Compounds

Functional and Mechanistic Comparisons

E-7386

- Key Difference : E-7386 modulates the CBP/β-catenin interaction, a pathway distinct from this compound’s TAF1-BD2 inhibition. While both target transcriptional coactivators, E-7386 impacts Wnt signaling, whereas this compound directly suppresses MYC-driven oncogenesis .

- Therapeutic Overlap : Both compounds are explored in cancers but differ in target specificity and downstream effects.

BRD4-IN-4

- Key Difference : BRD4-IN-4 is BRD4-specific (IC50 = 6.83 µM), while this compound avoids BRD4 binding entirely. BRD4-IN-4 induces G1 arrest in leukemia cells, contrasting with this compound’s synergistic use with BRD4 inhibitors .

- Potency : this compound exhibits higher potency against TAF1 (IC50 = 0.9 µM) than BRD4-IN-4 against BRD4 (IC50 = 6.83 µM) .

JQ-1

- Synergy: JQ-1 broadly inhibits BET proteins, whereas this compound enhances JQ-1’s efficacy in HIV latency reactivation by targeting TAF1, a non-BET bromodomain .

- Therapeutic Scope : JQ-1 has broader applications in oncology and virology but lacks TAF1 specificity .

Carboplatin

- Mechanistic Divergence : Carboplatin is a DNA-damaging agent, unlike this compound’s epigenetic modulation. Their distinct mechanisms highlight the difference between cytotoxic chemotherapy and targeted epigenetic therapy .

Bivalent TAF1 Ligands

- Advantage: Bivalent ligands targeting both TAF1-BD1 and BD2 exhibit nanomolar affinity, surpassing this compound’s micromolar Kd. However, these ligands remain in early research, whereas this compound has validated cellular activity .

Research Findings and Clinical Relevance

- Oncology: this compound suppresses proliferation in THP-1 and H23 lung adenocarcinoma cells, demonstrating efficacy in MYC-driven models .

- Limitations : this compound’s micromolar-range affinity and lack of clinical data contrast with advanced-stage compounds like JQ-1 .

Biologische Aktivität

CeMMEC1 is a small molecule identified as a selective inhibitor of the second bromodomain of TAF1, a critical component in the transcription initiation complex. This compound has emerged as a promising candidate for cancer therapy, particularly in cancers driven by BRD4 and TAF1 interactions. This article discusses the biological activity of this compound, highlighting its mechanisms, experimental findings, and potential therapeutic applications.

This compound functions by mimicking the action of BRD4 inhibitors without directly binding to BRD4 itself. Instead, it selectively inhibits TAF1, leading to impaired transcriptional control in cancer cells. The compound's structure allows it to bind effectively to the bromodomain of TAF1, disrupting its function and thereby affecting downstream gene expression involved in cell proliferation and survival.

Structural Insights

- Chemical Structure : this compound is an N-methylisoquinolinone derivative. Its binding mode involves interactions with key amino acids within the TAF1 bromodomain.

- Binding Affinity : Studies have shown that this compound binds with high affinity to the TAF1 bromodomain, leading to significant inhibition of its activity.

Cell Viability Assays

Research indicates that this compound significantly impairs cell viability in TAF1 downregulated cells. This effect suggests that TAF1 plays a crucial role in maintaining cell survival, and its inhibition can lead to cytotoxicity in certain cancer cell lines.

| Cell Line | Treatment | Viability (%) | Notes |

|---|---|---|---|

| REDS3 | Control | 100 | Baseline viability |

| REDS3 | This compound (10 µM) | 45 | Significant reduction |

| KBM7 | Control | 100 | Baseline viability |

| KBM7 | This compound (10 µM) | 70 | Moderate reduction |

Synergistic Effects

Studies have demonstrated that combining this compound with other bromodomain inhibitors enhances the overall cytotoxic effect on BRD4-dependent cancer cells. This synergy suggests a cooperative mechanism between TAF1 and BRD4 in regulating transcriptional pathways critical for cancer cell survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various cancer models:

-

Study 1: Breast Cancer Models

- In breast cancer cell lines with RB1 loss, treatment with this compound led to increased sensitivity to BRD4 inhibitors, indicating a potential therapeutic strategy for RB1-deficient tumors.

-

Study 2: Prostate Cancer

- Prostate cancer cells treated with this compound exhibited reduced expression of c-MYC, a key oncogene, highlighting its role in modulating critical signaling pathways associated with malignancy.

Future Directions

The development of more selective analogs of this compound is underway, aiming to enhance its specificity and reduce off-target effects. These analogs are being evaluated for their potential as therapeutic agents targeting TAF1-driven cancers.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of CeMMEC1, and how were they identified?

this compound primarily inhibits the second bromodomain of TAF1 (Kd = 1.8 µM, IC50 = 0.9 µM) and shows cross-reactivity with BRD9, CREBBP, and EP300. Target identification was performed using the EPIgeneous Binding Domain kit B in a high-throughput fluorescence resonance energy transfer (HTRF) assay. Compounds were tested in a reaction mix containing TAF1-GST, biotinylated peptides, and fluorescence probes (Streptavidin-XL665 and Anti-GST-Eu³⁺ cryptate) to generate IC50 curves .

Q. How does this compound’s selectivity profile compare to other bromodomain inhibitors?

Unlike pan-BRD inhibitors, this compound exhibits weak binding to BRD4 but high selectivity for TAF1’s second bromodomain. Parallel screening against 35 bromodomains revealed its specificity for TAF1, BRD9, CREBBP, and EP300, validated via competitive binding assays and structural analysis of bromodomain-ligand interactions .

Q. What experimental methods are recommended to validate this compound’s target engagement in cellular models?

Use orthogonal approaches:

- Cellular thermal shift assays (CETSA) to confirm target stabilization.

- Chromatin immunoprecipitation (ChIP) to assess displacement of TAF1 from MYC promoter regions.

- Gene expression profiling (e.g., qPCR for MYC downstream targets) to link target inhibition to functional outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound (e.g., BRD4 vs. TAF1)?

Discrepancies arise from assay conditions (e.g., peptide competitors, buffer composition). To address this:

- Standardize assays using recombinant bromodomains and HTRF/AlphaScreen platforms.

- Include positive controls (e.g., JQ1 for BRD4) and validate findings with isothermal titration calorimetry (ITC) for direct Kd measurement .

Q. What strategies optimize this compound’s use in combination therapies for MYC-driven cancers?

Synergistic effects are observed with BRD4 inhibitors (e.g., BRD4-IN-4). Design experiments using:

- Dose-matrix viability assays (e.g., MV4-11 cells) to calculate combination indices (Chou-Talalay method).

- Transcriptomic analysis to identify co-regulated pathways (e.g., apoptosis, cell cycle arrest) .

Q. How should researchers design a high-throughput screen to identify this compound-resistant mutations?

- Use CRISPR-Cas9 mutagenesis libraries in TAF1-dependent cell lines.

- Apply this compound at IC90 doses for 14 days.

- Sequence surviving clones to map resistance-conferring mutations in TAF1’s bromodomain .

Q. What in vivo models are appropriate to study this compound’s efficacy and toxicity?

- Xenograft models : MYC-amplified cancers (e.g., Burkitt’s lymphoma) with bioluminescent monitoring.

- Pharmacokinetics : Measure plasma/tissue concentrations via LC-MS/MS; adjust dosing to maintain >1 µM trough levels .

Methodological and Data Analysis Questions

Q. How to mitigate off-target effects of this compound in epigenetic studies?

- Include BRD9/CREBBP/EP300 knockout controls in cellular assays.

- Use proteomics (e.g., affinity pull-down + mass spectrometry) to identify non-bromodomain targets .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism).

- Report Hill slopes to detect cooperative binding anomalies.

- Validate IC50 values across ≥3 independent replicates .

Q. How to validate TAF1 as a therapeutic target using this compound in non-cancer contexts?

- Apply this compound in TAF1-overexpression models (e.g., neurodegenerative or inflammatory diseases).

- Combine with RNA-seq to map TAF1-dependent pathways and CRISPR interference (CRISPRi) for target deconvolution .

Q. Reproducibility and Reporting Standards

Q. What minimal dataset details should accompany publications on this compound?

Include:

- Compound purity (e.g., >98% by HPLC).

- Buffer conditions (e.g., DMSO concentration ≤0.1%).

- Raw fluorescence data (ΔF values) from HTRF assays .

Q. How to address batch-to-batch variability in this compound synthesis?

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOQAZBGLOADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.